Abbeymycin

描述

Abbeymycin is an antibiotic derived from the actinobacterium Streptomyces sp. AB-999F-52. It is classified as an anthramycin-type antibiotic and has a molecular formula of C13H16N2O3 . This compound exhibits antimicrobial activity, primarily targeting anaerobic bacteria .

准备方法

Abbeymycin is synthesized through a series of chemical reactions involving the actinobacterium Streptomyces sp. AB-999F-52 . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods typically involve fermentation processes using Streptomyces cultures, followed by extraction and purification of the antibiotic.

化学反应分析

Abbeymycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Antimicrobial Properties

Abbeymycin exhibits antimicrobial activity primarily targeting anaerobic bacteria. Its mechanism involves binding to DNA, which disrupts transcription and replication processes. This unique property positions this compound as a candidate for further development in treating infections caused by anaerobic pathogens .

Potential Applications in Oncology

Recent studies have indicated that compounds related to this compound possess anticancer properties . The anthramycin class of antibiotics has shown promise in selectively targeting cancer cells through DNA interaction, potentially regulating gene expression and inhibiting tumor growth. Research has demonstrated that these compounds can induce apoptosis in cancer cell lines, making them valuable for developing new cancer therapies .

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of this compound derivatives against various cancer cell lines, researchers found significant inhibition of cell growth in specific lines, indicating potential for therapeutic use. For example, derivatives showed selective toxicity towards Mahlavu cells , a liver cancer cell line, while exhibiting lower toxicity towards normal cells (MRC-5), suggesting a favorable therapeutic index .

Genetic Research Applications

This compound's ability to interact with DNA also opens avenues for genetic research . Its mechanism can be exploited to study gene regulation and expression patterns in various biological systems. The compound's specificity for certain DNA sequences positions it as a tool for exploring genetic disorders and developing gene-targeted therapies .

Summary Table of this compound Applications

作用机制

Abbeymycin exerts its effects by targeting specific bacterial pathways and molecular targets. It primarily affects the gamma-aminobutyric acid receptor-ionophore complex, modulating the activity of GABA-A receptors . This modulation can increase the opening frequency of GABA-activated chloride channels, prolong the duration of channel opening, and interact with other allosteric sites on the receptor complex .

相似化合物的比较

Abbeymycin is unique among antibiotics due to its specific activity against anaerobic bacteria and its classification as an anthramycin-type antibiotic. Similar compounds include other benzodiazepines and pyrrolobenzodiazepines, which share structural similarities and some overlapping biological activities . this compound’s distinct molecular structure and specific antimicrobial properties set it apart from these related compounds.

生物活性

Abbeymycin is an anthramycin-type antibiotic derived from the actinobacterium Streptomyces sp. AB-999F-52 . It is characterized by its unique molecular structure, with a molecular formula of . This compound has garnered interest due to its biological activity, particularly its effects against anaerobic bacteria and its potential applications in medical research.

This compound primarily exerts its antibacterial effects by targeting specific bacterial pathways. It interacts with the gamma-aminobutyric acid (GABA) receptor-ionophore complex, modulating the activity of GABA-A receptors . This action is crucial for its effectiveness against certain bacterial strains.

Antibacterial Efficacy

Research indicates that this compound exhibits weak activity against a limited spectrum of anaerobic bacteria . Its classification as an anthramycin-type antibiotic positions it alongside other compounds with notable antitumor and antibiotic properties. The following table summarizes this compound's activity against selected anaerobic bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Bacteroides fragilis | Weak |

| Clostridium perfringens | Weak |

| Fusobacterium nucleatum | Weak |

Comparative Analysis

This compound's activity can be compared with other antibiotics in the same class. For instance, anthramycin itself has demonstrated a broader spectrum of activity against various bacterial strains, while this compound remains more specialized .

Case Study: Isolation and Characterization

A significant study focused on the isolation and characterization of this compound from Streptomyces sp. AB-999F-52 . The compound was identified using NMR, mass spectrometry, and UV spectral data, confirming its structure and potential as an antibiotic . This study highlighted the need for further exploration into the biosynthesis pathways of this compound, which could enhance understanding of its production and efficacy.

Recent Advances in Research

Recent investigations into the biological activities of pyrrolobenzodiazepines (PBDs), including this compound, have revealed their potential as sequence-selective DNA alkylating agents with antineoplastic properties . These findings suggest that this compound may not only serve as an antibiotic but also as a candidate for cancer treatment due to its ability to interact with DNA.

属性

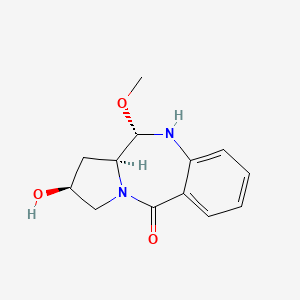

IUPAC Name |

(6S,6aS,8S)-8-hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-12-11-6-8(16)7-15(11)13(17)9-4-2-3-5-10(9)14-12/h2-5,8,11-12,14,16H,6-7H2,1H3/t8-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMFXCDUJJPFBJ-UWJYBYFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC(CN2C(=O)C3=CC=CC=C3N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]2C[C@@H](CN2C(=O)C3=CC=CC=C3N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148371 | |

| Record name | Abbeymycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-64-9 | |

| Record name | Abbeymycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abbeymycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。